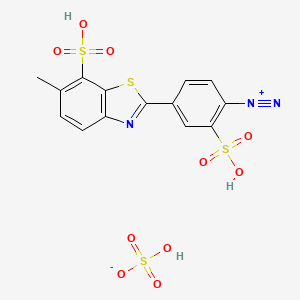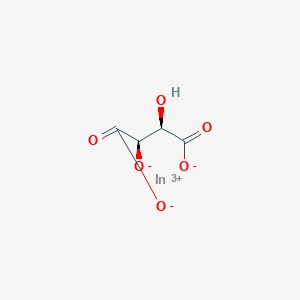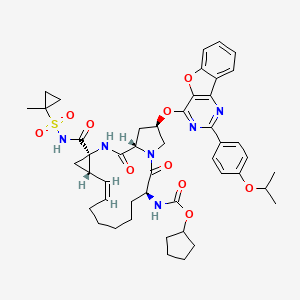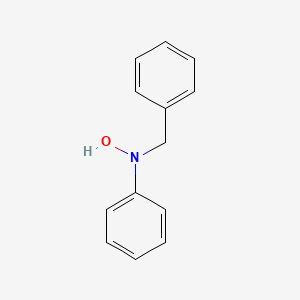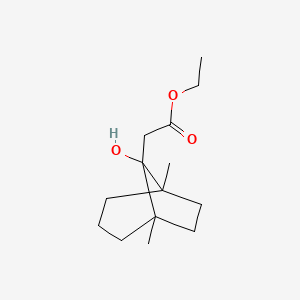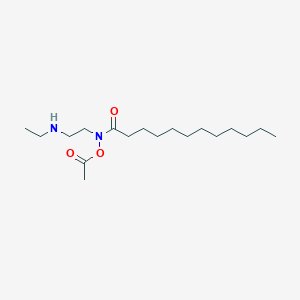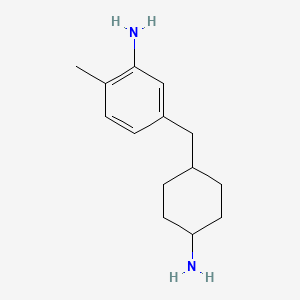
8-Amino-5-((2-methoxy-4-nitrophenyl)azo)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 285-171-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 285-171-1 involves several synthetic routes, which may include solid-phase, gas-phase, and liquid-phase methods . Each method has its own set of reaction conditions, such as temperature, pressure, and the presence of catalysts, which are crucial for the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of EINECS 285-171-1 is often scaled up to meet market demands. This involves optimizing the reaction conditions to ensure high yield and purity of the product. Techniques such as hydrothermal and solvothermal synthesis are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: EINECS 285-171-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
EINECS 285-171-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is utilized in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of EINECS 285-171-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used . Understanding these mechanisms is crucial for optimizing its applications in research and industry.
Comparison with Similar Compounds
Similar Compounds: EINECS 285-171-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or exhibit comparable chemical properties .
Uniqueness: What sets EINECS 285-171-1 apart from its counterparts is its unique combination of properties, which make it particularly suitable for specific applications. This uniqueness is often highlighted in comparative studies to demonstrate its advantages over other compounds .
Properties
CAS No. |
85030-46-2 |
|---|---|
Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
8-amino-5-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N4O4/c1-25-17-8-10(21(23)24)2-6-16(17)20-19-15-7-5-14(18)13-9-11(22)3-4-12(13)15/h2-9,22H,18H2,1H3 |
InChI Key |
PQAXKPIDVBMZJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



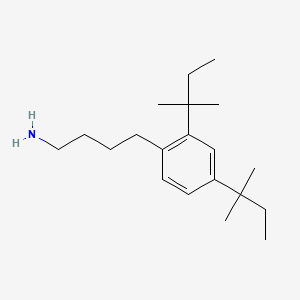

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
